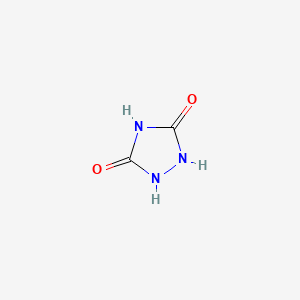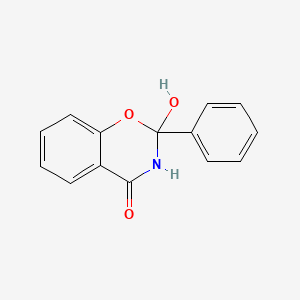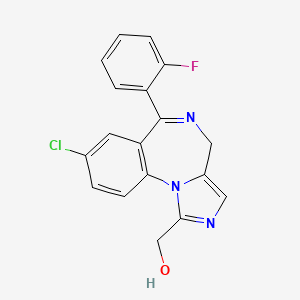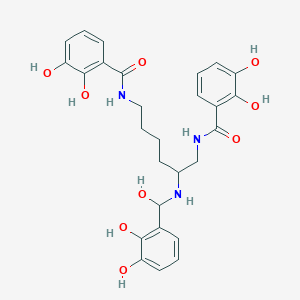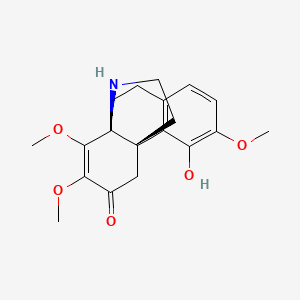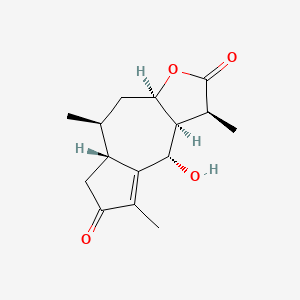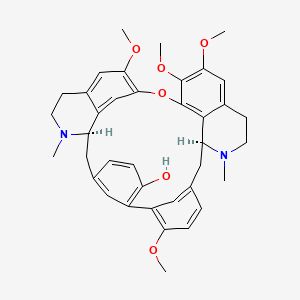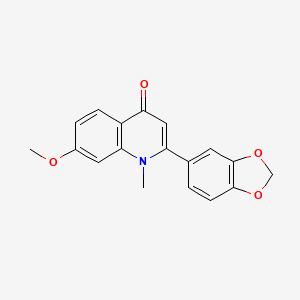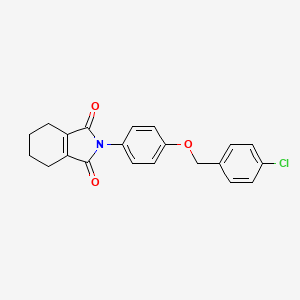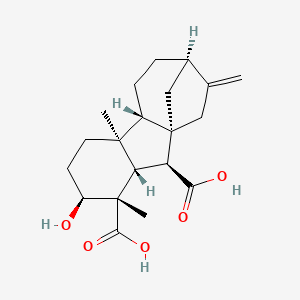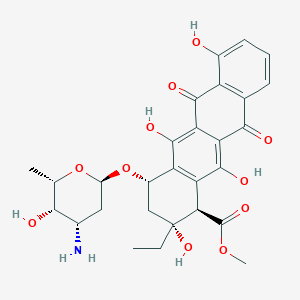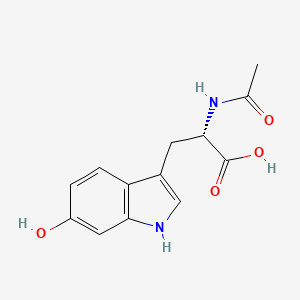
N-Acetyl-6-hydroxytryptophan
描述
N-Acetyl-6-hydroxytryptophan is a derivative of tryptophan, an essential amino acid. This compound is notable for its role in various biochemical pathways and its potential applications in scientific research. It is structurally characterized by the presence of an acetyl group and a hydroxyl group attached to the tryptophan molecule.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-6-hydroxytryptophan typically involves the acetylation of tryptophan followed by hydroxylation. One common method includes the use of acetic anhydride for acetylation and a hydroxylating agent such as hydrogen peroxide or molecular oxygen in the presence of a catalyst like cytochrome P450 monooxygenase .
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological approaches. For instance, genetically engineered microorganisms can be used to express the necessary enzymes for the acetylation and hydroxylation of tryptophan .
化学反应分析
Types of Reactions: N-Acetyl-6-hydroxytryptophan undergoes various chemical reactions, including:
Oxidation: Catalyzed by enzymes such as this compound oxidase, leading to the formation of quinones.
Reduction: Though less common, reduction reactions can occur under specific conditions.
Substitution: The hydroxyl group can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen, and cytochrome P450 monooxygenase.
Reduction: Reducing agents like sodium borohydride.
Substitution: Strong nucleophiles such as halides in the presence of a base.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound.
Substitution: Substituted tryptophan derivatives.
科学研究应用
N-Acetyl-6-hydroxytryptophan has a wide range of applications in scientific research:
作用机制
The mechanism of action of N-Acetyl-6-hydroxytryptophan involves its interaction with specific enzymes and receptors. It acts as a substrate for enzymes like this compound oxidase, leading to the production of bioactive metabolites. These metabolites can interact with molecular targets such as neurotransmitter receptors and signaling pathways, influencing various physiological processes .
相似化合物的比较
- 5-Hydroxytryptophan
- N-Acetyl-5-hydroxytryptamine
- Tryptophan
属性
IUPAC Name |
(2S)-2-acetamido-3-(6-hydroxy-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-7(16)15-12(13(18)19)4-8-6-14-11-5-9(17)2-3-10(8)11/h2-3,5-6,12,14,17H,4H2,1H3,(H,15,16)(H,18,19)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHPKORNWUUECV-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=C1C=CC(=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CNC2=C1C=CC(=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00236549 | |
| Record name | N-Acetyl-6-hydroxytryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00236549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87667-59-2 | |
| Record name | N-Acetyl-6-hydroxytryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087667592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyl-6-hydroxytryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00236549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological role of N-acetyl-6-hydroxytryptophan in Aspergillus nidulans?
A: this compound serves as the natural substrate for a specific phenol oxidase enzyme, encoded by the ivoB gene, which is crucial for the grey-brown pigmentation of Aspergillus nidulans conidiophores [, , , , ]. This pigmentation process is developmentally regulated, with the enzyme primarily active during conidiophore development [, , , , ]. Mutations in the ivoB gene lead to the accumulation of this compound and a lack of pigmentation [, , , , ].
Q2: How does this compound interact with the ivoB gene product?
A: The ivoB gene encodes a phenol oxidase enzyme that utilizes this compound as its substrate [, , , , ]. While the exact mechanism of interaction remains to be fully elucidated, it is known that the enzyme catalyzes the oxidation of this compound, likely leading to the formation of pigments responsible for the characteristic color of Aspergillus nidulans conidiophores.
Q3: What is unique about the phenol oxidase enzyme that utilizes this compound?
A: The phenol oxidase enzyme encoded by the ivoB gene exhibits distinct characteristics. It demonstrates a high degree of substrate specificity, primarily acting on this compound [, , , , ]. Additionally, this enzyme possesses an unusual metal ion composition, containing one zinc and two copper atoms per molecule [, , , , ]. This unique metal content may play a role in its catalytic activity and substrate specificity.
Q4: Are there other genes involved in the pigmentation pathway of Aspergillus nidulans conidiophores?
A: Yes, the pigmentation pathway in Aspergillus nidulans involves a network of genes. The ivoA gene is essential for the synthesis of this compound [, , , , ]. Mutations in ivoA result in the inability to produce this compound, leading to a deficiency in pigmentation [, , , , ]. Another gene, ygA, plays a role in copper metabolism, which indirectly influences pigmentation by affecting both the phenol oxidase and conidial laccase enzymes [, , , , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


